![molecular formula C9H10N4S B13075388 7-(Thiophen-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13075388.png)
7-(Thiophen-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Thiophen-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that features a triazole ring fused to a pyrimidine ring, with a thiophene group attached at the 7-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method uses enaminonitriles and benzohydrazides, following a transamidation mechanism, nucleophilic addition with nitrile, and subsequent condensation to yield the target compound . Another method involves the reaction of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .
Industrial Production Methods
An improved industrial process for the preparation of 1,2,4-triazolo[1,5-a]pyrimidine compounds involves the reaction of specific compounds in the presence of an oxidizing agent and a reducing agent, with a metal salt added to form a complex with the oxidized reducing agent .
Analyse Des Réactions Chimiques
Types of Reactions
7-(Thiophen-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the synthesis under microwave conditions involves enaminonitriles and benzohydrazides .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction of 3,5-diamino-1,2,4-triazole with substituted butanediones yields regioselective 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-1,2,4-triazolo[1,5-a]pyrimidines .
Applications De Recherche Scientifique
7-(Thiophen-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine has numerous applications in scientific research:
Medicinal Chemistry: It exhibits activities as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors, making it useful in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Material Sciences: These compounds have applications in material sciences due to their unique structural properties.
Biological Research: The compound’s ability to inhibit CDK2/cyclin A2 makes it a potential candidate for cancer treatment.
Mécanisme D'action
The mechanism of action for 7-(Thiophen-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets such as RORγt, PHD-1, JAK1, and JAK2. These interactions inhibit the activity of these targets, leading to therapeutic effects in various diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound also features a fused heterocyclic structure and exhibits similar biological activities, such as CDK2 inhibition.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with a similar structure and biological activity.
Uniqueness
7-(Thiophen-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the presence of a thiophene group, which may confer distinct biological and chemical properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C9H10N4S |
|---|---|
Poids moléculaire |
206.27 g/mol |
Nom IUPAC |
7-thiophen-2-yl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C9H10N4S/c1-2-8(14-5-1)7-3-4-10-9-11-6-12-13(7)9/h1-2,5-7H,3-4H2,(H,10,11,12) |
Clé InChI |
GNXZLQLXOSEBEW-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2=NC=NN2C1C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Furo[3,2-c]pyridine-2-carboxamide](/img/structure/B13075309.png)
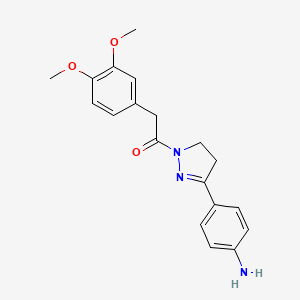
![2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]azepane](/img/structure/B13075318.png)
![4-[2-(4-phenylphenyl)phenyl]benzaldehyde](/img/structure/B13075323.png)
![(6R,7R)-Benzhydryl7-amino-7-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13075331.png)
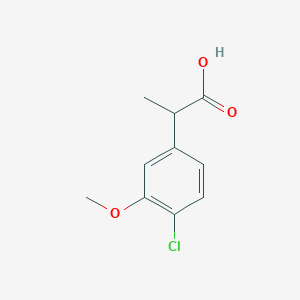
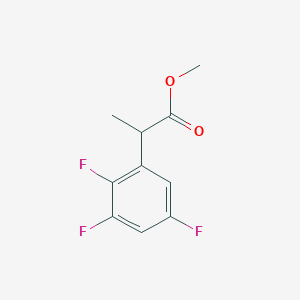

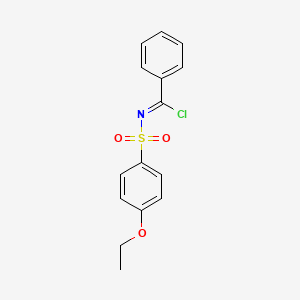
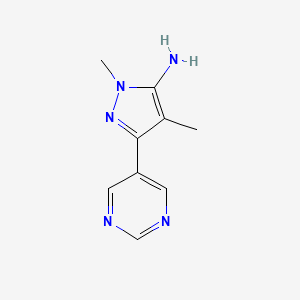
![2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]acetonitrile](/img/structure/B13075375.png)
![[(5-{[(2-Chlorophenyl)amino]sulfonyl}-1,3-benzoxazol-2-yl)thio]acetic acid](/img/structure/B13075376.png)


